molecular formula C7H4BrNO4 B181153 4-Bromo-3-nitrobenzoic acid CAS No. 6319-40-0

4-Bromo-3-nitrobenzoic acid

Cat. No.: B181153
CAS No.: 6319-40-0
M. Wt: 246.01 g/mol
InChI Key: RVCTZJVBWNFYRU-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄BrNO₄ It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position

Mechanism of Action

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 4-Bromo-3-nitrobenzoic acid could interact with various biological targets, particularly those involved in redox reactions.

Mode of Action

For instance, the nitro group can participate in redox reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interfere with biochemical pathways involving these reactions.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided as they could lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-bromobenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the bromination of 3-nitrobenzoic acid. This process uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions are carefully controlled to achieve the selective bromination at the fourth position .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The processes are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (bromine and nitro) at specific positions can significantly affect the compound’s acidity, solubility, and overall chemical behavior .

Properties

IUPAC Name

4-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCTZJVBWNFYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283355
Record name 4-Bromo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-40-0
Record name 6319-40-0
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Record name 4-Bromo-3-nitrobenzoic acid
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Record name 4-Bromo-3-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

In one method the starting quinolinone carboxylic acid 22 building block used for the synthesis of compounds comprising Formulae (I)-(X) was prepared as described in Scheme 9. The commercially available 4-bromobenzoic acid 42 was nitrated under standard conditions using fuming nitric acid to give the 4-bromo-3-nitrobenzoic acid 43 in over 95% yield. The benzoic acid 43 was coupled with ethyl acrylate 44 in the presence of palladium acetate catalyst and ligand triphenylphosphine using triethylamine as base in DMF to afford the corresponding nitro substituted benzoic acid derivative 45 in over 90% yield. The reductive cyclization of the compound 45 under hydrogenation conditions using palladium over activated carbon as catalyst under hydrogen atmosphere at around 50 psi pressure gave the quinolinone carboxylic acid 22 in over 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Bromo-3-nitrobenzoic acid interact with D-amino acid oxidase, and what are the downstream effects of this interaction?

A: Research indicates that this compound binds to D-amino acid oxidase (DAO) in two distinct locations []. One binding site is shared with the enzyme's natural substrates, D-serine and flavin adenine dinucleotide (FAD) []. The second binding site is unexpectedly located within a cleft formed between the subunits of a DAO dimer []. This binding interaction inhibits DAO's enzymatic activity, preventing it from breaking down D-serine. Since D-serine is a co-agonist of NMDA receptors implicated in schizophrenia, inhibiting its degradation by DAO makes this compound a potential therapeutic target for this neurological disorder.

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